4-(Piperidin-4-yl)phenol hydrobromide - 1869912-48-0

4-(Piperidin-4-yl)phenol hydrobromide

Catalog Number: EVT-1698764
CAS Number: 1869912-48-0
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-(piperidin-4-yl)phenol hydrobromide and its derivatives is achieved through a multi-step process. A common starting material is often 4-piperidone, which can undergo various transformations to introduce the desired substituents. [, ]

Specific synthetic routes may involve:

  • Reductive amination: Reaction of 4-piperidone with a substituted phenol in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. [, ]
  • Nucleophilic substitution: Reaction of a 4-halopiperidine derivative with a substituted phenol in the presence of a base. []

The final step usually involves the formation of the hydrobromide salt using hydrobromic acid. [] The exact synthetic strategy and reaction conditions can vary depending on the desired final compound and the nature of the substituents.

Molecular Structure Analysis

4-(Piperidin-4-yl)phenol hydrobromide consists of a phenol ring directly attached to the 4-position of a piperidine ring. This structure provides a core scaffold upon which various substituents can be introduced. The piperidine ring can adopt different conformations, influencing the overall three-dimensional structure and subsequent interactions with biological targets. [, , ]

Structural analysis techniques used include:

  • X-ray crystallography: Provides a detailed three-dimensional structure of the molecule, including bond lengths, bond angles, and conformation. [, , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Offers information about the connectivity of atoms and the environment of specific nuclei. [, , , , ]
  • Computational modeling: Predicts the three-dimensional structure, energy levels, and potential interactions with biological targets. []
Mechanism of Action
  • Enzyme inhibition: Compounds can bind to the active site of enzymes, preventing substrate binding and inhibiting enzymatic activity. [, , , , ]
  • Receptor antagonism: Compounds can bind to specific receptors and block the binding of endogenous ligands, inhibiting downstream signaling pathways. [, , , ]
  • Modulation of protein-protein interactions: Compounds can interfere with protein-protein interactions involved in specific cellular processes. []
Physical and Chemical Properties Analysis

The physicochemical properties of 4-(piperidin-4-yl)phenol hydrobromide derivatives are determined by the nature and position of substituents on the core scaffold. These properties can significantly influence solubility, lipophilicity, metabolic stability, and ultimately, the pharmacological profile of the compound. [, ]

Applications
  • Cancer research: Development of novel anticancer agents targeting specific kinases, histone deacetylases, and other enzymes involved in cancer cell proliferation and survival. [, , , , ]
  • Neurological disorders: Exploration of compounds as potential therapeutics for Alzheimer's disease, Parkinson's disease, and schizophrenia by targeting cholinesterases, monoamine oxidases, and dopamine receptors. [, ]
  • Inflammatory diseases: Development of anti-inflammatory agents targeting key inflammatory mediators and signaling pathways. [, , ]
  • Infectious diseases: Investigation of compounds with antimicrobial activity against various bacterial and fungal strains. [, ]

Compound Description: This series of compounds, particularly compound 5l, displays potent steroid sulfatase (STS) inhibitory activity, demonstrating five-fold improved efficacy compared to the reference compound Irosustat in MCF-7 cells. []

Relevance: These compounds share a core phenolic structure with 4-(Piperidin-4-yl)phenol hydrobromide. The key difference lies in the substitution at the para position of the phenol ring. While the target compound features a piperidin-4-yl substituent, these derivatives possess a 1-phenyl-1H-1,2,3-triazol-4-yl group. This structural similarity suggests potential for exploring variations in STS inhibition by modifying the substituent at this position. []

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Compound Description: This compound exhibits cytotoxic potential against human leukemia cell lines HL60, K562, and U937. []

Relevance: This compound features a piperidin-4-yl moiety incorporated into a larger, complex structure. Although it differs significantly from 4-(Piperidin-4-yl)phenol hydrobromide, the presence of this shared structural element suggests a potential area of exploration for developing compounds with anti-cancer properties. []

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol

Compound Description: The crystal structure of this compound reveals a planar pyrimidine ring system with a piperidin-1-yl substituent. []

Relevance: This compound highlights the presence of a piperidine ring directly linked to a phenol moiety, mirroring the core structure of 4-(Piperidin-4-yl)phenol hydrobromide. Although the specific arrangement and additional substitutions differ, the shared structural motif suggests that variations in the linker and surrounding groups could be explored for modulating biological activity. []

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide Derivative

Compound Description: This derivative demonstrates inhibitory activity against Adenylyl Cyclase in Giardia lamblia. It exhibits a competitive mechanism of action against this enzyme. []

4-(Piperidin-4-yl)-triazole Derivatives

Compound Description: This series of compounds, specifically compounds WY-12 and WY-15, act as histone deacetylase (HDAC) inhibitors. They exhibit notable antiproliferative activity against various human tumor cell lines. [, ]

Compound Description: This deuterium-labeled compound serves as a CCR2 antagonist. []

Relevance: This compound features two piperidine rings within its structure. While structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the shared presence of the piperidine ring highlights its potential as a building block for designing molecules with varying biological activities, including CCR2 antagonism. []

1-(Piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

Compound Description: Compounds within this series, particularly compounds 9, 13, and 18, demonstrate NLRP3 inflammasome inhibitory activity in LPS/ATP-stimulated human macrophages. []

Relevance: These compounds share the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. While structurally different from 4-(Piperidin-4-yl)phenol hydrobromide, the presence of the piperidin-4-yl group, although in a distinct chemical environment, suggests the potential for exploring modifications to this group and its surrounding structure for modulating NLRP3 inflammasome activity. []

Tris(1‐methoxy‐2,2,6,6‐tetramethyl‐piperidin‐4‐yl)phosphite (NORPM)

Compound Description: NORPM exhibits synergistic flame retardancy in high-impact polystyrene when combined with tris(2,4,6‐tribromophenoxy)‐1,3,5‐triazine (TTBPC)/Sb2O3. []

Relevance: NORPM contains three piperidin-4-yl units linked through a phosphite center. While not directly analogous to 4-(Piperidin-4-yl)phenol hydrobromide, NORPM demonstrates that piperidine-containing compounds can have applications beyond pharmaceuticals, showcasing their versatility in material science. []

6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Phosphoramidate Derivatives

Compound Description: Several compounds within this series, including 4b, 4d, 4h, 4i, and 4j, display promising antibacterial and antifungal activity. Molecular docking studies indicate that these compounds exhibit favorable binding modes with 3V2B protein, suggesting a potential mechanism for their antimicrobial activity. []

Relevance: These derivatives highlight the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core structure. Although structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the presence of the piperidin-4-yl group suggests a potential avenue for exploring structural modifications around this group for developing novel antimicrobial agents. []

4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH)

Compound Description: This terpyridine derivative has potential applications in solar energy conversion and exhibits photoluminescence properties. []

(Piperidin-4-yl)pyrido[3,2-d]pyrimidine Derivatives

Compound Description: This series, specifically compound BAY-885, demonstrates potent and selective inhibitory activity against the kinase ERK5. []

Relevance: These derivatives incorporate the piperidin-4-yl moiety into a pyrido[3,2-d]pyrimidine scaffold. While structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the shared presence of the piperidin-4-yl group suggests its potential as a building block for designing molecules with diverse biological activities, including ERK5 inhibition. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: This compound is a potent and selective inhibitor of the histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma. []

Relevance: CPI-1205 features a piperidin-4-yl group embedded within its complex structure. While structurally different from 4-(Piperidin-4-yl)phenol hydrobromide, the shared presence of this group highlights its potential as a pharmacophore in developing anticancer agents. []

4-(Piperidin-4-yl)-1-hydroxypyrazole Derivatives

Compound Description: These compounds, particularly those with 3- or 5-imidazolyl substitutions, function as gamma-aminobutyric acid(A) receptor (GABA(A) receptor) ligands, displaying binding affinities in the nanomolar range. [, ]

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 acts as a dual inhibitor of cholinesterase and monoamine oxidase. []

Relevance: This compound features a piperidin-4-yl ring within its structure. While distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the shared use of the piperidin-4-yl moiety suggests its potential as a pharmacophore in designing multi-target ligands. []

Bis(1‐methoxy‐2,2,6,6‐tetramethylpiperidin‐4‐yl)sebacate (NORSM)

Compound Description: Similar to NORPM, NORSM displays synergistic flame retardancy properties when combined with aluminium hypophosphite (ALHP)/melamine hydrobromide (MHB) in polypropylene (PP). []

Relevance: NORSM contains two piperidin-4-yl units connected via a sebacate linker. Although structurally dissimilar to 4-(Piperidin-4-yl)phenol hydrobromide, NORSM further exemplifies the utility of piperidine-containing compounds in material science, particularly in flame retardant applications. []

Compound Description: These compounds, specifically compound 10h, exhibit potent AKT1 inhibitory activity and anti-proliferative effects against PC-3 prostate cancer cells. []

Relevance: These compounds are characterized by the presence of a piperidin-4-yl side chain attached to a core structure that targets AKT. Although structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the shared presence of the piperidin-4-yl group, albeit in a different context, underscores its potential versatility in medicinal chemistry. []

N-phenyl-N- [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl)

Compound Description: Furanylfentanyl is a synthetic opioid analogue of fentanyl that poses serious health risks. []

Relevance: This compound features a 1-(2-phenylethyl)piperidin-4-yl group as part of its structure. While differing from 4-(Piperidin-4-yl)phenol hydrobromide, the presence of the piperidin-4-yl moiety, albeit with modifications, highlights the diverse pharmacological activities that can arise from structural variations around this core group. []

2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole Derivatives

Compound Description: Compounds within this series, particularly compound 6e, demonstrate anti-inflammatory activity by inhibiting NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages. []

Relevance: These compounds feature a 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole core structure. Although structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the presence of the piperidin-4-yl group suggests a possible exploration of this moiety in designing novel anti-inflammatory agents. []

4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole Derivatives

Compound Description: These series of compounds, notably compound 23q, exhibit potent and selective GlyT1 inhibitory activity. Behavioral studies suggest potential antipsychotic effects. []

Relevance: Both series highlight the piperidin-4-yl moiety as a key structural element. While the specific scaffolds differ from 4-(Piperidin-4-yl)phenol hydrobromide, the presence of this shared group, either as a 4-benzoylpiperidine or within a 3-(piperidin-4-yl)benzo[d]isoxazole framework, underscores its potential as a pharmacophore for targeting GlyT1 and potentially treating schizophrenia. []

4-piperidin-4-yl - benzene-1,3-diol

Compound Description: This compound is structurally very similar to 4-(Piperidin-4-yl)phenol hydrobromide, with an additional hydroxyl group on the benzene ring. []

Relevance: This compound is structurally very similar to 4-(Piperidin-4-yl)phenol hydrobromide, with an additional hydroxyl group on the benzene ring. This close structural resemblance suggests that they may share similar chemical properties and potentially even biological activities. []

Piperidin-4-yl-carbamates

Compound Description: These compounds are recognized as building blocks for developing JAK (Janus Kinase) inhibitors, targeting JAK1, JAK2, and JAK3. []

Relevance: This class of compounds shares the piperidin-4-yl substructure with 4-(Piperidin-4-yl)phenol hydrobromide, emphasizing the importance of this group in various medicinal chemistry applications, including JAK inhibition. []

N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide (NDS-41119)

Compound Description: NDS-41119 demonstrates inhibitory activity against EGFR signaling in human lung cancer cells, leading to decreased phosphorylation of EGFR, ERK, and Akt. []

Relevance: Although structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, NDS-41119 incorporates a piperidin-4-yl group within its structure. This inclusion highlights the potential of the piperidin-4-yl moiety in medicinal chemistry, particularly in developing anticancer agents targeting EGFR signaling. []

5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulphonyl)-phenyl]-pyrimidine-2,4-diamine (LDK378)

Compound Description: LDK378 acts as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor and has shown promising results in clinical trials for treating ALK-positive cancers. [, ]

Relevance: LDK378 incorporates a piperidin-4-yl group within a larger, complex scaffold. Although structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the shared presence of the piperidin-4-yl moiety highlights its potential as a pharmacophore in developing targeted cancer therapies. [, ]

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

Compound Description: WAY-262611 acts as a "wingless" beta-catenin agonist and demonstrates potential in treating bone disorders by increasing the trabecular bone formation rate in ovariectomized rats. []

Relevance: Although structurally different from 4-(Piperidin-4-yl)phenol hydrobromide, WAY-262611 incorporates a piperidin-4-yl group within its structure. This inclusion highlights the versatility of this moiety in medicinal chemistry, particularly in targeting the Wnt beta-catenin pathway for potential therapeutic applications in bone disorders. []

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

Compound Description: SR 16435 acts as a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor agonist, exhibiting analgesic properties in mice. []

Relevance: While structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, SR 16435 incorporates a piperidin-4-yl group within its structure. This shared feature suggests that variations in the substituents and surrounding chemical environment of the piperidin-4-yl moiety can significantly influence pharmacological activity, particularly in the context of opioid receptor targeting. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: NMS-P118 exhibits potent and selective PARP-1 inhibitory activity and demonstrates promising anticancer activity in vivo. []

Relevance: NMS-P118 features a piperidin-4-yl group as part of its structure. Although structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, the presence of this shared group, albeit in a different chemical environment, underscores its potential as a pharmacophore in developing anticancer agents targeting PARP-1. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist. []

Relevance: This compound, like 4-(Piperidin-4-yl)phenol hydrobromide, contains a piperidin-4-yl group. Although the overall structures differ, the shared presence of this group emphasizes its potential as a building block for designing molecules with varying biological activities, including CCR5 antagonism. []

7‐Nitro‐1‐(Piperidin‐4‐yl)‐4,5‐Dihydro‐[1,2,4]Triazolo[4,3‐a]Quinoline‐Sulphonamide Derivatives

Compound Description: These derivatives exhibit significant antibacterial and antifungal activity against various Gram-negative and Gram-positive bacteria and fungal strains. []

Relevance: These compounds share the piperidin-4-yl substructure with 4-(Piperidin-4-yl)phenol hydrobromide. The piperidine ring in these derivatives is connected to a 7‐nitro‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinoline-sulphonamide moiety. Despite this difference, the presence of the piperidin-4-yl group suggests its potential relevance in designing novel antimicrobial agents. []

[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol

Compound Description: The crystal structure of this compound reveals a piperidine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom. []

Relevance: While structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, this compound incorporates a piperidin-4-yl moiety. This structural similarity highlights the prevalence of the piperidin-4-yl group in various chemical contexts and its potential as a building block for diverse molecular scaffolds. []

Series of [4‐Phenyl‐1‐(propylsulfonyl)piperidin‐4‐yl]methyl Benzamides

Compound Description: This series explores modifications to the benzamide portion of the molecule to develop potent and selective GlyT1 inhibitors. []

Relevance: These compounds, while structurally different from 4-(Piperidin-4-yl)phenol hydrobromide, highlight the importance of the piperidin-4-yl moiety, particularly the [4‐Phenyl‐1‐(propylsulfonyl)piperidin‐4‐yl]methyl portion, in the design of GlyT1 inhibitors. The research focuses on modifications to the benzamide portion, indicating that the piperidin-4-yl group is a crucial element for activity. []

Compound Description: This compound is a novel non-peptide CCR5 antagonist. []

Relevance: Like 4-(Piperidin-4-yl)phenol hydrobromide, this compound contains a piperidin-4-yl group. Though their overall structures are different, the shared presence of this group highlights its potential as a starting point for designing molecules with various biological activities, including CCR5 antagonism. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: AC-90179 acts as a selective serotonin 2A receptor inverse agonist, showing potential as an antipsychotic agent with fewer side effects compared to traditional antipsychotics. []

Relevance: Although structurally different from 4-(Piperidin-4-yl)phenol hydrobromide, AC-90179 incorporates a piperidin-4-yl group within its structure. This shared structural feature, although in a different chemical context, suggests that variations around the piperidin-4-yl moiety can influence activity at serotonin receptors and might hold potential for developing novel antipsychotic therapies. []

4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides

Compound Description: Within this series, 4-benzoylthiosemicarbazides exhibit notable cytotoxicity in breast cancer cell lines, comparable to chlorambucil. They act as inhibitors of human topoisomerase I and II. []

Relevance: These compounds share the piperidin-4-yl substructure with 4-(Piperidin-4-yl)phenol hydrobromide. Although the core structures differ significantly, the shared substructure suggests potential for exploring variations in topoisomerase inhibition and anticancer activity by modifying the groups attached to the piperidin-4-yl moiety. []

2-((E)-2,3-Dihydro-2-(4-(phenylthio)phenyl)benzo(b)(1,4)thiazepin-4-yl)phenol Derivatives

Compound Description: These derivatives show potent antimicrobial activity, comparable to standard antimicrobial drugs. []

Relevance: While structurally distinct from 4-(Piperidin-4-yl)phenol hydrobromide, these compounds emphasize the importance of the phenol moiety in biological activity. Though the piperidin-4-yl group is absent in these derivatives, the shared phenol group and their antimicrobial activity suggest that modifications to the phenol ring, potentially incorporating variations of the piperidin-4-yl group, could lead to novel antimicrobial agents. []

Compound Description: Both TPMPA and P4MPA act as highly selective GABAC antagonists. []

Properties

CAS Number

1869912-48-0

Product Name

4-(Piperidin-4-yl)phenol hydrobromide

IUPAC Name

4-piperidin-4-ylphenol;hydrobromide

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H

InChI Key

BSEWCHKPJQZHID-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=C(C=C2)O.Br

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.